REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].O>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
n-amyl acetate n-amyl alcohol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCOC(=O)C.CCCCCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields the lowest boiling constituent
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCOC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].O>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
n-amyl acetate n-amyl alcohol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCOC(=O)C.CCCCCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields the lowest boiling constituent
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCOC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].O>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
n-amyl acetate n-amyl alcohol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCOC(=O)C.CCCCCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields the lowest boiling constituent
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCOC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].O>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
n-amyl acetate n-amyl alcohol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCOC(=O)C.CCCCCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields the lowest boiling constituent
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCOC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].O>O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]([CH3:9])=[O:8].[CH3:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
n-amyl acetate n-amyl alcohol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCOC(=O)C.CCCCCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields the lowest boiling constituent
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCOC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |